molecular formula C10H5BrN4O B14943500 5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B14943500
M. Wt: 277.08 g/mol
InChI Key: CLBHAEZAMLVCNW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazolo-pyrazine scaffold. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-bromobenzoyl chloride with 3,4-diaminofurazan under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the oxadiazolo-pyrazine ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    [1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    Quinoxaline: Another heterocyclic compound with a similar core structure but different functional groups.

    Dibenzo[f,h]furazano[3,4-b]quinoxaline: A more complex derivative with additional fused rings

Uniqueness

5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H5BrN4O

Molecular Weight

277.08 g/mol

IUPAC Name

5-(4-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H5BrN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H

InChI Key

CLBHAEZAMLVCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2)Br

Origin of Product

United States

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